molecular formula C36H53N7O6 B1670546 Difelikefalin CAS No. 1024828-77-0

Difelikefalin

货号: B1670546
CAS 编号: 1024828-77-0
分子量: 679.8 g/mol
InChI 键: FWMNVWWHGCHHJJ-SKKKGAJSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Treatment of Chronic Kidney Disease-Associated Pruritus (CKD-aP)

Chronic kidney disease often leads to CKD-aP, significantly impacting patients' quality of life. Difelikefalin has been approved in the United States and Europe for treating moderate-to-severe CKD-aP in hemodialysis patients. Clinical trials have demonstrated its effectiveness in reducing itch intensity and improving quality of life measures.

  • KALM-1 and KALM-2 Trials : These pivotal phase 3 trials evaluated this compound's efficacy in hemodialysis patients. Results indicated that 51.9% of patients receiving this compound achieved a clinically meaningful reduction in itch intensity compared to 30.9% in the placebo group (P<0.001) after 12 weeks . Furthermore, significant improvements were observed in itch-related quality of life, measured by scales such as the 5-D itch scale and Skindex-10 .
Trial NamePatient PopulationTreatment DurationPrimary OutcomeResults
KALM-1Hemodialysis patients with CKD-aP12 weeksReduction in itch intensity51.9% vs. 30.9% (dif vs placebo)
KALM-2Hemodialysis patients with CKD-aP12 weeksQuality of life improvementSignificant improvement in QoL scores

Potential Use in Other Pruritic Conditions

Beyond CKD-aP, this compound is being investigated for other pruritic conditions, such as notalgia paresthetica—a neuropathic itch disorder lacking approved treatments.

  • KOMFORT Phase 2 Trial : This trial assessed oral this compound's efficacy for notalgia paresthetica. Results showed that 41% of patients achieved a ≥4-point improvement on the Worst Itching Intensity Numerical Rating Scale compared to 18% in the placebo group (P=0.007) . This suggests potential for broader applications in managing various pruritic disorders.

Safety Profile

This compound has demonstrated a favorable safety profile across multiple studies. Common adverse events reported include mild to moderate symptoms such as somnolence, dizziness, and nausea . Importantly, no serious treatment-related adverse events were reported during clinical trials, reinforcing its potential as a safer alternative to traditional opioid therapies.

Case Studies and Real-World Effectiveness

Recent real-world studies have further validated the effectiveness of this compound outside controlled trial settings. For instance, an open-label study involving hemodialysis patients reported that 74% experienced clinically meaningful reductions in itch intensity after treatment . These findings underscore this compound's role as an essential therapeutic option for managing pruritus in chronic kidney disease.

生物活性

Difelikefalin, a synthetic D-amino acid peptide, is primarily recognized for its potent activity as a selective agonist of the kappa opioid receptor (KOR). This compound has garnered attention for its therapeutic potential in treating chronic kidney disease-associated pruritus (CKD-aP), particularly in patients undergoing hemodialysis. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profiles based on diverse research studies.

This compound selectively binds to KORs, exhibiting high potency and full agonist activity without significant effects on mu opioid receptors (MORs) or delta opioid receptors (DORs) . This selectivity is crucial as it minimizes the risk of central nervous system (CNS) penetration and potential abuse associated with traditional opioids. Studies indicate that this compound does not penetrate the brain significantly, which further supports its profile as a safer alternative for managing pruritus without central side effects .

Physiochemical Characteristics

The compound's hydrophilic nature and high polar surface area limit passive diffusion across biological membranes, thereby restricting its CNS effects . The pharmacokinetic profile shows that even at therapeutic doses, this compound remains largely peripheral, making it less likely to induce systemic opioid-related side effects.

Key Clinical Trials

This compound has been evaluated through several pivotal clinical trials focused on its efficacy in reducing pruritus in patients with CKD. Two major phase III trials, KALM-1 and KALM-2, assessed the drug's effectiveness in patients undergoing hemodialysis:

  • KALM-1 Results : In this trial, 52% of patients receiving this compound showed a significant improvement in their Worst Itching Intensity Numeric Rating Scale (WI-NRS) score by at least 3 points compared to 31% in the placebo group (odds ratio: 2.72; P < 0.001) .
  • KALM-2 Results : Similarly, 50% of this compound-treated patients achieved a ≥3-point improvement on the WI-NRS compared to 37% in the placebo group (odds ratio: 1.61; P < 0.001) .

Summary of Findings from Trials

Trial NameTreatment GroupImprovement in WI-NRS (%)Odds RatioP-value
KALM-1This compound522.72<0.001
KALM-2This compound501.61<0.001

These results underscore this compound's efficacy in alleviating pruritus among CKD patients.

Adverse Events

While this compound is generally well-tolerated, clinical trials have reported some treatment-emergent adverse events including dizziness, constipation, diarrhea, and fatigue . Importantly, these events were not associated with severe complications or increased mortality risk compared to placebo .

Case Studies

Real-world applications of this compound have also demonstrated promising outcomes:

  • Case Study 1 : A 58-year-old male with gabapentin-resistant CKD-aP experienced immediate relief after starting this compound at 0.5 mcg/kg during hemodialysis sessions. After four months of treatment, his WI-NRS improved from 10 to 0 .
  • Case Study 2 : An 81-year-old female patient showed significant improvement from a WI-NRS of 6 to 0 after three months on this compound therapy .

These cases illustrate the drug's potential effectiveness across diverse patient demographics.

常见问题

Basic Research Questions

Q. How do pharmacokinetic parameters of difelikefalin differ between healthy subjects and hemodialysis patients?

  • Methodological Answer : Pharmacokinetic (PK) analysis should employ noncompartmental methods to compare total radioactivity in plasma, whole blood, and excreta (urine, feces, dialysate) between cohorts. Key parameters include AUC, Cmax, and clearance. In hemodialysis (HD) patients, reduced renal excretion necessitates adjustment for dialysis schedules, as HD removes ~7.86% of unchanged drug versus 75.2% in healthy subjects. Use mass balance studies with [<sup>14</sup>C]-labeled this compound to track metabolite profiles, confirming minimal hepatic metabolism (>99% unchanged drug in circulation) .

Q. What validated instruments are critical for measuring itch-related quality of life in this compound trials?

  • Methodological Answer : Prioritize dual validation of patient-reported outcomes (PROs) using the Weekly Mean 24-Hour Worst Itch Numeric Rating Scale (WI-NRS) for severity and Skindex-10 or 5-D Itch for quality of life. In pooled KALM trial analyses, WI-NRS ≥3-point reduction and Skindex-10 ≥15-point improvement were primary endpoints. Ensure baseline and week-12 assessments are standardized across sites to minimize variability .

Q. What methodologies ensure accurate assessment of this compound's peripheral selectivity and minimal CNS penetration?

  • Methodological Answer : Combine cerebrospinal fluid (CSF) sampling with radiolabeled tracer studies to quantify blood-brain barrier penetration. Preclinical data show this compound’s polarity limits CNS uptake, but clinical confirmation requires PK comparisons between plasma and CSF. Additionally, monitor centrally mediated adverse events (e.g., dizziness, nausea) as indirect evidence of peripheral restriction .

Q. What are the key considerations in designing randomized controlled trials (RCTs) to evaluate this compound's efficacy in CKD-associated pruritus (CKD-aP)?

  • Methodological Answer : Use a double-blind, placebo-controlled design with stratification by pruritus severity (moderate/severe) and dialysis vintage. Include a 12-week primary endpoint (WI-NRS response) and pre-specified secondary endpoints (Skindex-10, sleep quality). Address placebo effects by incorporating run-in periods or using pooled data from trials with heterogeneous populations (e.g., KALM-1/KALM-2 differences in dialysis duration) .

Advanced Research Questions

Q. How can researchers address discrepancies in itch reduction outcomes between KALM-1 and KALM-2 trials?

  • Methodological Answer : Conduct prespecified subgroup analyses to identify confounding variables (e.g., regional differences in placebo response rates). KALM-2 showed higher placebo-adjusted efficacy (53.4% vs. 42.6%) than KALM-1 (51.1% vs. 35.2%). Use mixed-effects models to adjust for covariates like dialysis duration or baseline comorbidities. Sensitivity analyses should test robustness by excluding outliers or applying alternative statistical weights .

Q. What statistical approaches are recommended for extrapolating short-term clinical trial data into long-term cost-effectiveness models?

  • Methodological Answer : Develop Markov models with health states (mild/moderate/severe pruritus) and transition probabilities derived from trial data. For example, the UK cost-effectiveness analysis used a 64-week horizon with incremental QALYs (0.030) and costs (£598). Validate models using sensitivity analyses (e.g., one-way sensitivity on drug costs) and scenario testing (e.g., 5-year extrapolation ICER: £16,957/QALY) .

Q. How should researchers adjust economic models when placebo effects vary across trials (e.g., KALM-1 vs. KALM-2)?

  • Methodological Answer : Apply Bayesian hierarchical models to pool data while accounting for between-trial heterogeneity. In KALM-2, a pronounced placebo effect required recalibration of transition probabilities using "All Week 0-12" data. Use probabilistic sensitivity analyses to quantify uncertainty, showing this compound’s 48.6% probability of cost-effectiveness at £20,000/QALY thresholds .

Q. What strategies mitigate bias in post hoc analyses of pooled clinical trial data?

  • Methodological Answer : Predefine pooling criteria (e.g., identical endpoints, dosing) and adjust for trial-level differences using inverse probability weighting . In the KALM pooled analysis, baseline disparities (e.g., hypertension prevalence) were addressed via multivariate regression. Transparency in post hoc methodology is critical—publish protocols prospectively to avoid data dredging .

Q. How do transition probabilities in Markov models impact the interpretation of this compound's cost-effectiveness?

  • Methodological Answer : Transition probabilities between pruritus severity states directly influence ICERs. For example, assuming severe patients transition to moderate (vs. remaining severe) reduces long-term costs. Validate these probabilities using patient-level data from trials (e.g., KALM-1/KALM-2 responder rates by severity) and cross-check with real-world evidence on pruritus progression .

Q. What methodological frameworks address the generalizability limitations of this compound trials to older populations with comorbidities?

  • Methodological Answer : Use external validation cohorts mirroring real-world demographics (e.g., elderly patients with diabetes, cardiovascular disease). The Australian PBAC noted trial populations may underrepresent older adults; apply quantitative bias analysis to adjust safety/efficacy estimates. Leverage post-marketing surveillance (e.g., 91.08 patient-years exposure) to supplement trial data .

属性

IUPAC Name

4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMNVWWHGCHHJJ-SKKKGAJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032896
Record name Difelikefalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Difelikefalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Difelikefalin is a synthetic peptide and agonist of kappa opioid receptors (KORs), which have long been known to be involved with the itching sensation (in addition to playing some role in addiction). Endogenous KOR agonists - called dynorphins - have a neuroinhibitory effect on the itching sensation at the spinal cord level and mouse models have shown KOR agonist antipruritic activity when used to treat itching induced by different pruritogens. Although the specifics of the mechanism have yet to be elucidated, the administration of KOR agonists, like difelikefalin, in patients with uremic pruritus has proven an effective means to suppress scratching and improve their quality of life.
Record name Difelikefalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1024828-77-0
Record name Difelikefalin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024828770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difelikefalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Difelikefalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFELIKEFALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA1U919MRO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
Difelikefalin
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
Difelikefalin
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
Difelikefalin
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
Difelikefalin
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
Difelikefalin
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
Difelikefalin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。